(1-t-Butylthiovinyloxy)trimethylsilane
Description
(1-t-Butylthiovinyloxy)trimethylsilane is an organosilicon compound characterized by a trimethylsilyl group bonded to a t-butylthio-substituted vinyloxy moiety. The thiovinyloxy group may enhance nucleophilicity, enabling selective reactivity in cross-coupling or functionalization reactions.
Properties
IUPAC Name |
1-tert-butylsulfanylethenoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSSi/c1-8(10-12(5,6)7)11-9(2,3)4/h1H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGMMPYTUOTARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342656 | |
| Record name | Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63584-47-4 | |
| Record name | Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-t-Butylthiovinyloxy)trimethylsilane typically involves the reaction of tert-butylthiol with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in (Trifluoromethyl)trimethylsilane imparts strong electron-withdrawing effects, contrasting with the thiovinyloxy group’s electron-donating nature in the target compound.
- 1-Vinyltri-(t-butylperoxy)silane shares steric bulk from t-butyl groups but diverges in reactivity due to oxidizing peroxy substituents.
- The dioxaborolane-ethynyl group in Trimethyl(dioxaborolane-ethynyl)silane enables boron-mediated coupling reactions, whereas the thiovinyloxy group may facilitate sulfur-centered nucleophilic attacks.
Reactivity and Stability
- Electrophilic vs. Nucleophilic Behavior :
- Steric Effects :
- Thermal Stability :
- Peroxy groups in may reduce thermal stability due to oxidative decomposition risks, whereas thiovinyloxy groups could offer greater stability under anhydrous conditions.
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